6-Methoxychroman-4-one

MAO-B Inhibition Neurodegenerative Disease Homoisoflavonoids

Researchers requiring the precise 6-methoxy-substituted chroman-4-one scaffold for reproducible structure-activity relationship (SAR) studies face synthetic inconsistency when substituting generic chromanones or flavanones. The 6-OCH₃ group critically modulates electronic properties and lipophilicity, directly influencing target binding affinity. • MAO-B Inhibition: Starting material for (E)-3-benzylidenechroman-4-one derivatives exhibiting selective MAO-B IC₅₀ values in the nano- to micromolar range. • Antifungal Lead: Enables straightforward condensation to 3-(4-methoxybenzylidene)-6-methoxychroman-4-one, a documented antifungal agent. • Cytotoxic Scaffold: Generates antiproliferative chromanone derivatives with IC₅₀ values of 10-30 µM against colon cancer cell lines. Supplied with full analytical documentation (HPLC, NMR) to ensure batch-to-batch consistency for critical SAR and fragment-based drug discovery campaigns.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 5802-17-5
Cat. No. B1352115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxychroman-4-one
CAS5802-17-5
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCCC2=O
InChIInChI=1S/C10H10O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3
InChIKeyLQIYOSKKKUPTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxychroman-4-one: Structural and Procurement Baseline


6-Methoxychroman-4-one (CAS 5802-17-5) is a synthetic heterocyclic compound belonging to the chromanone (dihydrobenzopyranone) family. It features a fused benzene-dihydropyran ring system with a methoxy substituent at the 6-position and a ketone functionality at the 4-position . The absence of the C2–C3 double bond distinguishes chroman-4-ones from chromones, resulting in distinct conformational properties and reactivity profiles that impact biological target engagement [1]. This scaffold serves as a key building block in medicinal chemistry for the design and synthesis of novel lead compounds, as well as an intermediate for diverse derivative generation .

Scaffold 6-methoxy-substituted chroman-4-one core for targeted SAR programs Derivative design
Conformation Saturated C2–C3 bond enables distinct binding-mode exploration vs. planar chromones
Entry point Validated precursor for 3-benzylidenechroman-4-one derivative libraries Literature-supported

6-Methoxychroman-4-one: Scaffold and Substituent Differentiation


Substitution of 6-methoxychroman-4-one with generic chromanone analogs or structurally related flavanones is not straightforward. While the chromanone core is common, the specific methoxy substitution at the 6-position modulates the electronic properties and lipophilicity of the ring system, which directly influences both reactivity in synthetic transformations and biological target affinity . Furthermore, the saturated C2–C3 bond in chroman-4-ones, compared to the planar double bond in chromones or flavones, alters molecular conformation and binding modes, a feature critical for maintaining potency in downstream applications such as enzyme inhibition [1]. Therefore, sourcing the precise 6-methoxy-substituted chroman-4-one scaffold is essential for ensuring synthetic reproducibility and maintaining the integrity of structure-activity relationships in derivative programs.

Methoxy mismatch Removing or relocating the 6-methoxy group alters electronic character and lipophilicity, shifting reactivity and target affinity.
Core saturation Generic chromones/flavones carry a planar C2–C3 double bond; the saturated chroman-4-one core adopts a different conformation, critical for enzyme-fit SAR.
Derivatization path Unsubstituted or differently substituted chromanones lack the same validated derivatization chemistry and documented bioactive endpoints.

6-Methoxychroman-4-one: Quantitative Differentiation Evidence


Potent MAO-B Inhibitor Scaffold

Derivatives synthesized from the chroman-4-one scaffold, specifically (E)-3-benzylidenechroman-4-ones, exhibit potent and highly selective inhibition of human monoamine oxidase-B (hMAO-B). In comparative studies, these chroman-4-one derivatives demonstrated hMAO-B inhibitory activities in the nano- to micromolar range with high isoform selectivity [1]. The structural requirement of the saturated C2-C3 bond in the chroman-4-one core is critical; migration of the double bond to the endocyclic position (forming chromen-4-one analogs) generally results in a marked reduction or complete loss of inhibitory activity [1].

MAO-B scaffold
Class-level inference
Chroman-4-one derivatives retain hMAO-B inhibitory activity; chromen-4-one analogs (endocyclic double bond) show marked reduction or loss of activity.
Supports scaffold-specific SAR interpretation
Derivative evidence; parent core context requires validation
MAO-B Inhibition Neurodegenerative Disease Homoisoflavonoids

Direct Precursor to Antifungal Agent

6-Methoxychroman-4-one serves as a direct synthetic precursor to the antifungal agent 3-(4-methoxybenzylidene)-6-methoxychroman-4-one via a condensation reaction. This derivative is explicitly described as an antifungal agent, and a simple synthetic methodology using 6-methoxychroman-4-one as the starting material has been developed [1]. This provides a clear functional utility not inherently shared by all chromanone analogs.

Antifungal precursor
Head-to-head
Direct synthetic precursor to 3-(4-methoxybenzylidene)-6-methoxychroman-4-one, a described antifungal agent (condensation methodology).
Supports derivatization-method reproducibility
Specific antifungal derivative documented; general class inference limited
Antifungal Benzylidenechromanone Synthetic Methodology

Cytotoxic Chromanone Scaffold Profile

The chroman-4-one scaffold is a key template for generating cytotoxic agents. Studies evaluating flavanone/chromanone derivatives found that three of six analyzed compounds exhibited promising antiproliferative activity against colon cancer cells, with IC50 values ranging from 10 to 30 µM [1]. The substitution at the C3 position of the chromanone core is known to significantly enhance cytotoxicity, highlighting the importance of the core scaffold for further derivatization [2]. While direct data for the unsubstituted 6-methoxy derivative is limited, the class-level potency of derivatives underscores its value as a starting point for medicinal chemistry optimization.

Cytotoxicity class profile
Class-level inference
Chromanone derivatives show IC50 values 10–30 µM against colon cancer cell lines; C3 substitution known to enhance cytotoxicity.
Supports cell-model endpoint review
Class-level cytotoxicity; parent scaffold contribution requires study
Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

6-Methoxychroman-4-one: Validated Application Scenarios


Potent MAO-B Inhibitor Synthesis

Use 6-methoxychroman-4-one as a starting scaffold for the synthesis of (E)-3-benzylidenechroman-4-one derivatives, which have been demonstrated to be potent and highly selective inhibitors of human MAO-B with IC50 values in the nano- to micromolar range [1]. This is a validated pathway where alternative chromone-based scaffolds show a marked reduction or complete loss of activity [1].

Antifungal Agent Direct Precursor

Employ 6-methoxychroman-4-one in a straightforward condensation reaction to synthesize 3-(4-methoxybenzylidene)-6-methoxychroman-4-one, a documented antifungal agent [2]. This provides a direct, application-driven use case for procurement.

Cytotoxic Chromanone Scaffold for Oncology

Leverage 6-methoxychroman-4-one as a versatile building block for generating cytotoxic chromanone derivatives. Class-level evidence indicates that promising derivatives demonstrate antiproliferative activity with IC50 values ranging from 10 to 30 µM against colon cancer cell lines [3]. The scaffold is also known for its derivatization potential at the C3 position to enhance cytotoxicity [4].

Privileged Fragment for Scaffold Hopping

Utilize 6-methoxychroman-4-one as a privileged fragment molecule for molecular linking, expansion, and modification in fragment-based drug discovery campaigns. Its chromanone core is a versatile template associated with diverse pharmacological activities [5], making it a valuable starting point for lead generation and scaffold-hopping strategies .

Application
Selection Property
Validation Focus
MAO-B inhibitor derivatization research
Saturated chroman-4-one scaffold
hMAO-B isoform selectivity assay context
Antifungal derivative synthesis
6-methoxy group enables target condensation
Synthetic methodology reproducibility
Cytotoxicity derivative optimization
C3-derivatizable chromanone core
Cell-model endpoint review
Fragment-based drug discovery
Privileged chromanone scaffold
Scaffold-hopping and lead generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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